![molecular formula C6H10F3NO2 B1350576 Ethyl 3-amino-4,4,4-trifluorobutyrate CAS No. 170804-18-9](/img/structure/B1350576.png)
Ethyl 3-amino-4,4,4-trifluorobutyrate
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Overview
Description
Ethyl 3-amino-4,4,4-trifluorobutyrate is a unique chemical compound with the empirical formula C6H11ClF3NO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of Ethyl 3-amino-4,4,4-trifluorobutyrate is 221.61 . The SMILES string representation is Cl.CCOC(=O)CC(N)C(F)(F)F and the InChI representation is 1S/C6H10F3NO2.ClH/c1-2-12-5(11)3-4(10)6(7,8)9;/h4H,2-3,10H2,1H3;1H .
Physical And Chemical Properties Analysis
Ethyl 3-amino-4,4,4-trifluorobutyrate has a molecular weight of 221.61 . The specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.
Scientific Research Applications
Ethyl 3-amino-4,4,4-trifluorobutyrate: A Comprehensive Analysis of Scientific Research Applications
Pesticide Synthesis: Ethyl 3-amino-4,4,4-trifluorobutyrate is a key intermediate in the synthesis of various pesticides. Its trifluoromethyl group is particularly useful for creating compounds with enhanced biological activity and stability .
Pharmaceutical Synthesis: This compound is also instrumental in pharmaceutical synthesis, where it is used to prepare trifluoromethyl-substituted heterocyclic compounds, which are often found in drugs that target a wide range of diseases .
Industrial Chemical Production: In the broader scope of industrial chemistry, Ethyl 3-amino-4,4,4-trifluorobutyrate serves as an active intermediate for manufacturing chemicals that require the incorporation of a trifluoromethyl group .
Advanced Material Development: The unique properties of this compound make it suitable for developing advanced materials that benefit from the incorporation of fluorinated groups, leading to improved performance and durability.
Analytical Chemistry: As a spin trapping reagent used in ESR/EPR spectroscopy, this compound helps in the detection and characterization of transient free radicals in various chemical reactions .
Gene Synthesis and Biotechnology: In biotechnological applications, Ethyl 3-amino-4,4,4-trifluorobutyrate can be used in gene synthesis processes to introduce specific modifications that enhance gene expression or stability .
Safety And Hazards
Ethyl 3-amino-4,4,4-trifluorobutyrate is considered hazardous. It can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .
properties
IUPAC Name |
ethyl 3-amino-4,4,4-trifluorobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h4H,2-3,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUOZZWGWBBRRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378981 |
Source
|
Record name | Ethyl 3-amino-4,4,4-trifluorobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-4,4,4-trifluorobutanoate | |
CAS RN |
170804-18-9 |
Source
|
Record name | Ethyl 3-amino-4,4,4-trifluorobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-amino-4,4,4-trifluorobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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